Ganirelix acetate Ganirelix acetate Ganirelix Acetate is the acetate salt form of ganirelix, a synthetic decapeptide with high antagonistic activity against naturally occurring gonadotropin-releasing hormone (GnRH). Ganirelix directly competes with the GnRH for receptor binding in the anterior pituitary gland, thus induces a rapid and reversible suppression of the release of follicle stimulating hormone (FSH) and luteinizing hormone (LH). This agent is used for the inhibition of premature LH surges in women undergoing controlled ovarian hyperstimulation, and in combination with other hormones for retrieval of the mature follicles for in-vitro fertilization.
See also: Ganirelix (has active moiety).
Brand Name: Vulcanchem
CAS No.: 129311-55-3
VCID: VC21541146
InChI: InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1
SMILES: CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O
Molecular Formula: C84H121ClN18O17
Molecular Weight: 1690.4 g/mol

Ganirelix acetate

CAS No.: 129311-55-3

Cat. No.: VC21541146

Molecular Formula: C84H121ClN18O17

Molecular Weight: 1690.4 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Ganirelix acetate - 129311-55-3

CAS No. 129311-55-3
Molecular Formula C84H121ClN18O17
Molecular Weight 1690.4 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid
Standard InChI InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1
Standard InChI Key OVBICQMTCPFEBS-SATRDZAXSA-N
Isomeric SMILES CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O
SMILES CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O
Canonical SMILES CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O

Chemical Structure and Composition

Ganirelix acetate is a synthetic decapeptide with high antagonistic activity against naturally occurring gonadotropin-releasing hormone. The compound is derived from native GnRH with strategic substitutions of amino acids at positions 1, 2, 3, 6, 8, and 10, resulting in the molecular formula: N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-L-tyrosyl-N9,N10-diethyl-D-homoarginyl-L-leucyl-N9,N10-diethyl-L-homoarginyl-L-prolyl-D-alanylamide acetate . This highly specialized molecular structure results in a compound with a molecular weight of 1570.4 as an anhydrous free base .

The pharmaceutical preparation is supplied as a colorless, sterile, ready-to-use aqueous solution intended exclusively for subcutaneous administration. Each single-dose prefilled syringe contains 250 mcg/0.5 mL of ganirelix acetate, 0.1 mg glacial acetic acid, 23.5 mg mannitol, and water for injection, with pH adjusted to 5.0 using acetic acid and/or sodium hydroxide . This precise formulation ensures optimal stability and efficacy for clinical applications.

Pharmacokinetic Properties

Absorption and Distribution

Following subcutaneous injection, ganirelix acetate demonstrates rapid absorption kinetics, with maximum serum concentrations achieved approximately one hour after administration . The pharmacokinetic profile exhibits dose-proportionality within the clinical range of 125 to 500 mcg . This predictable pharmacokinetic behavior facilitates precise dosing protocols in clinical settings.

Pharmacokinetic Parameters

The pharmacokinetic parameters of ganirelix acetate have been extensively studied in healthy adult females, with data available for both single and multiple dosing regimens. Table 1 summarizes these key parameters:

Table 1: Mean (SD) pharmacokinetic parameters of 250 mcg of ganirelix acetate following single and multiple subcutaneous injections

ParameterSingle Dose (n=15)Multiple Dose (n=15)
tmax (h)1.1 (0.3)1.1 (0.2)
t1⁄2 (h)12.8 (4.3)16.2 (1.6)
Cmax (ng/mL)14.8 (3.2)11.2 (2.4)
AUC (ng- h/mL)96 (12)77.1 (9.8)
CL/F (L/h)2.4 (0.2)†3.3 (0.4)
Vd/F (L)43.7 (11.4)†76.5 (10.3)

tmax: Time to maximum concentration; t1⁄2: Elimination half-life; Cmax: Maximum serum concentration; AUC: Area under the curve (Single dose: AUC0–∞; multiple dose: AUC0–24); CL/F: Clearance; Vd/F: Volume of distribution; †Based on intravenous administration

Notably, steady-state serum concentrations are achieved after three days of treatment, indicating a predictable and stable pharmacokinetic profile during continued administration . This characteristic enhances the compound's utility in controlled ovarian stimulation protocols where precise hormonal control is essential.

Clinical Applications

Ganirelix acetate is primarily indicated for the prevention of premature luteinizing hormone surges in women undergoing controlled ovarian hyperstimulation (COH) . This application represents a significant advance in reproductive endocrinology and assisted reproductive technology.

The compound's precise mechanism allows for modulation of the hypothalamic-pituitary-gonadal axis through competitive binding to the GnRH receptors in the pituitary gland . This pharmacological action results in a rapid and profound effect on gonadotropin levels, enabling clinicians to optimize the timing of oocyte retrieval and enhance the success rates of assisted reproductive procedures.

Clinical Efficacy

Controlled Clinical Trials

The efficacy of ganirelix acetate has been established through multiple well-designed clinical studies. Two pivotal adequate and well-controlled clinical investigations included women with normal endocrine profiles, providing robust evidence for the compound's effectiveness .

A comprehensive multicenter, open-label, randomized study evaluated 463 subjects treated with ganirelix acetate (250 mcg) administered by subcutaneous injection once daily, beginning on Day 6 of recombinant FSH treatment . This study design allowed for detailed assessment of the compound's effects on various reproductive parameters.

Dosage and Administration

Ganirelix acetate is administered exclusively via the subcutaneous route. The standard formulation contains 250 mcg of ganirelix acetate in 0.5 mL solution, delivered in a pre-filled syringe . The dosing regimen is specifically tailored to the controlled ovarian hyperstimulation protocol.

The pharmaceutical preparation includes precise amounts of excipients: 0.1 mg glacial acetic acid and 23.5 mg mannitol, with water for injection and pH adjusted to 5.0 using acetic acid and/or sodium hydroxide . This formulation ensures proper stability and bioavailability of the active ingredient.

Overdosage Management

In cases of overdose, the recommended clinical approach is temporary discontinuation of ganirelix acetate treatment . This strategy allows for clearance of the compound and normalization of the hypothalamic-pituitary-gonadal axis function.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator